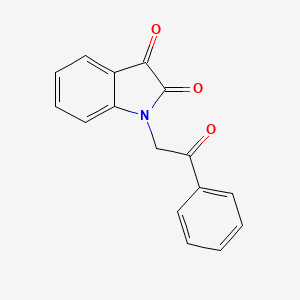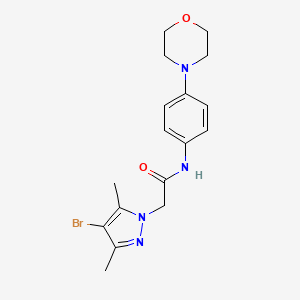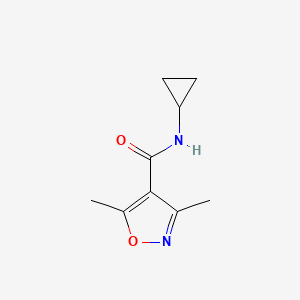
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves reactions under specific conditions with various reagents. For example, a related compound, 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide, reacted with thiourea in the presence of sodium carbonate to yield a thiazole derivative, indicating a complex reaction scheme involving cyclization, isomerization, and heterocyclization steps (Rozentsveig et al., 2011).
Molecular Structure Analysis
Molecular structure analysis through techniques like X-ray crystallography reveals detailed insights into the arrangement of atoms within a molecule and their spatial relationships. For similar sulfonamide derivatives, structural determination has shown critical features like planarity of tetrazole rings and specific crystal packing influenced by intermolecular hydrogen bonding (Rodrigues et al., 2015).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, including interactions with thiourea and chlorosulfonic acid, leading to the formation of novel compounds with potentially unique properties. These reactions are often influenced by the presence of substituents, which can significantly affect the reactivity and outcome of the synthesis (Aizina et al., 2017).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under different conditions. The crystal structures of related sulfonamides have been extensively studied, revealing the impact of molecular interactions on their physical state and stability (Preema et al., 2015).
Chemical Properties Analysis
The chemical properties of benzenesulfonamides, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and the ability to form hydrogen bonds, dictate their chemical behavior and potential applications. Detailed studies on their reaction mechanisms and interaction with various reagents provide insight into their chemical nature and potential utility in various fields (Rozentsveig et al., 2011).
Aplicaciones Científicas De Investigación
Pharmacological Applications
SB-399885, closely related to the requested compound, is highlighted for its potential in treating cognitive deficits, such as those observed in Alzheimer's disease and schizophrenia. This compound demonstrates high affinity and selectivity for the 5-HT6 receptor, exhibiting cognitive enhancing properties through enhancement of cholinergic function. This is evidenced by its ability to reverse scopolamine-induced deficits in rat models and improve spatial learning in aged rats, suggesting its utility in enhancing cognitive function (Hirst et al., 2006).
Herbicide Selectivity
Chlorsulfuron's selectivity as a postemergence herbicide for small grains is attributed to the ability of these crop plants to rapidly metabolize the herbicide to a polar, inactive product. This metabolism involves hydroxylation of the phenyl ring followed by conjugation with a carbohydrate moiety, demonstrating the biological basis for its selective action (Sweetser et al., 1982).
Propiedades
IUPAC Name |
2,5-dichloro-N-(4-chloro-2-methoxy-5-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-5-12(13(21-2)7-11(8)17)18-22(19,20)14-6-9(15)3-4-10(14)16/h3-7,18H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUDWNMKPLEUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dichlorophenyl)-1-piperazinecarboxamide](/img/structure/B4541704.png)




![N-(4-bromo-2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4541739.png)
![7-methyl-2-[1-(methylsulfonyl)-4-piperidinyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4541745.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B4541750.png)

![3,5-bis(difluoromethyl)-1-({1-[(2,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4541765.png)

![2-(allylamino)-3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4541780.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-6-(1,1-dimethylpropyl)-1-benzothiophene-3-carboxamide](/img/structure/B4541798.png)